molecular formula C12H15F3O2 B8080748 6-(2,3,4-Trifluorophenoxy)hexan-1-ol

6-(2,3,4-Trifluorophenoxy)hexan-1-ol

Cat. No.: B8080748
M. Wt: 248.24 g/mol
InChI Key: LUKISURXVMHPNW-UHFFFAOYSA-N
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Description

6-(2,3,4-Trifluorophenoxy)hexan-1-ol is a fluorinated alcohol with a hexanol backbone substituted by a 2,3,4-trifluorophenoxy group. Such fluorinated alcohols are often intermediates in pharmaceuticals, agrochemicals, or liquid crystals due to their unique electronic and steric properties.

Properties

IUPAC Name

6-(2,3,4-trifluorophenoxy)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3O2/c13-9-5-6-10(12(15)11(9)14)17-8-4-2-1-3-7-16/h5-6,16H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKISURXVMHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCCCCCCO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1OCCCCCCO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3,4-Trifluorophenoxy)hexan-1-ol involves a series of chemical reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Generally, the synthesis involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through various chemical reactions.

Industrial Production Methods

Industrial production of 6-(2,3,4-Trifluorophenoxy)hexan-1-ol typically involves large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness. The production methods may include continuous flow reactions, batch processing, and the use of advanced catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(2,3,4-Trifluorophenoxy)hexan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

6-(2,3,4-Trifluorophenoxy)hexan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,3,4-Trifluorophenoxy)hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Fluorine Count
6-(2,3,4-Trifluorophenoxy)hexan-1-ol C₁₂H₁₅F₃O₂ 260.24 Alcohol, trifluorophenoxy ether 3
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol C₂₆H₃₈O₃ 398.58 Alcohol, biphenoxy ether (octoxy) 0
6-Amino-1-(3-(trifluoromethyl)phenyl)hexan-1-ol C₁₃H₁₇F₃NO 276.28 Alcohol, amino, trifluoromethylphenyl 3
1H,1H,2H,2H-Perfluorohexan-1-ol C₆H₄F₁₃O 372.08 Alcohol, perfluorinated alkyl chain 13
5,5-Bis(trifluoromethyl)-6,6,6-trifluoro-hexan-1-ol C₈H₇F₉O 338.13 Alcohol, multiple trifluoromethyl 9

Key Observations :

  • Fluorine Content : The target compound has 3 fluorine atoms, fewer than perfluoro analogs () but sufficient to enhance lipophilicity and metabolic stability.
  • Functional Groups: Unlike amino-substituted analogs (), the target lacks basicity, reducing its reactivity in nucleophilic reactions. The trifluorophenoxy ether contrasts with thioether derivatives (e.g., ’s 6-(((4-methoxyphenyl)diphenylmethyl)thio)hexan-1-ol), which may oxidize more readily.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling/Melting Point Solubility Stability Notes
6-(2,3,4-Trifluorophenoxy)hexan-1-ol Not reported Moderate in polar solvents (inferred) Stable under acidic conditions
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol Not reported Low in water, high in organics Bulky substituents may hinder crystallization
1H,1H,2H,2H-Perfluorohexan-1-ol Not reported Hydrophobic, low in polar solvents High thermal/chemical resistance
5,5-Bis(trifluoromethyl)-...hexan-1-ol Not reported Likely similar to perfluoro analogs Extreme fluorination increases inertness

Key Observations :

  • Solubility: The target compound’s trifluorophenoxy group balances polarity, likely enhancing solubility in semi-polar solvents (e.g., THF, ethyl acetate) compared to perfluoro analogs ().
  • Stability: Fluorine’s electron-withdrawing effect stabilizes the phenoxy ether against hydrolysis, unlike sulfur-containing analogs () .

Key Observations :

  • Yield Trends : Fluorinated alcohols often require rigorous purification due to side reactions (e.g., over-alkylation). The target compound’s synthesis may mirror ’s thioether preparation, though yields could vary with fluorine’s steric demands .
  • Purification : Silica-based chromatography is common for fluorinated alcohols () .

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